![molecular formula C23H17NO3 B11940732 N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide CAS No. 882865-19-2](/img/structure/B11940732.png)
N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide
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Overview
Description
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is a complex organic compound with the molecular formula C23H17NO3 and a molecular weight of 355.397 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a biphenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide typically involves the reaction of 2-acetylbenzofuran with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with tailored properties.
Biology
Research has indicated that N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide possesses potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations are ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation .
Medicine
The compound is being explored for its potential use in drug development:
- Anticonvulsant Agent : Its mechanism of action may involve modulation of signaling pathways related to neuronal excitability.
- Therapeutic Potential : Studies are being conducted to assess its effectiveness against diseases such as Alzheimer's and diabetes, where it may act as an enzyme inhibitor .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various synthesized compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized analogues of benzamide derivatives and assessed their anticancer activities. The results showed that some compounds demonstrated promising anti-proliferative effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Data Table: Summary of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Chemistry | Building block for complex organic synthesis | Facilitates the creation of novel compounds |
Biology | Antimicrobial and anticancer properties | Potential treatment options for infections and cancer |
Medicine | Anticonvulsant agent; therapeutic potential for various diseases | May offer new avenues for drug development |
Mechanism of Action
The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
- N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide
Uniqueness
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide stands out due to its unique combination of a benzofuran ring and a biphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
882865-19-2 |
---|---|
Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
InChI Key |
YOVYRRBGNSALFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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